2-(4-biphenylyloxy)-N'-[(4-chloro-3-methylphenoxy)acetyl]acetohydrazide
Overview
Description
2-(4-biphenylyloxy)-N'-[(4-chloro-3-methylphenoxy)acetyl]acetohydrazide is a useful research compound. Its molecular formula is C23H21ClN2O4 and its molecular weight is 424.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.1189848 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Compounds derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide have been synthesized and shown to possess antibacterial and antifungal activities. This includes novel imines and thiazolidinones characterized for their spectral properties and evaluated for their effectiveness against various microorganisms (Fuloria et al., 2009).
Analgesic and Anti-inflammatory Applications
Research has also focused on the synthesis and characterization of derivatives with significant analgesic and anti-inflammatory activities. For instance, 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives were evaluated in animal models, showing potent analgesic and anti-inflammatory effects, suggesting potential for pain management and inflammatory disorders (Dewangan et al., 2015).
Nonlinear Optical Applications
Hydrazones derived from related chemical structures have been investigated for their third-order nonlinear optical properties, indicating potential applications in optical device technologies such as optical limiters and switches. These studies highlight the compounds' absorption capabilities and their relevance in developing new optical materials (Naseema et al., 2010).
Antioxidant and Antibacterial Activities
Derivatives containing the 1,3,4-oxadiazole motif, linked to 2-methylphenol, have shown significant antioxidant properties in assays compared to ascorbic acid and exhibited notable antibacterial activity against several microorganisms. These findings point to their utility in combating oxidative stress and bacterial infections (Saoud et al., 2017).
Properties
IUPAC Name |
N'-[2-(4-chloro-3-methylphenoxy)acetyl]-2-(4-phenylphenoxy)acetohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4/c1-16-13-20(11-12-21(16)24)30-15-23(28)26-25-22(27)14-29-19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-13H,14-15H2,1H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRFTNVQZBWPMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.